(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one IUPAC name
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one IUPAC name
Title: Technical Whitepaper: (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one Subtitle: Structural Analysis, Synthetic Protocols, and Pharmacological Applications of a Privileged Fluorinated Scaffold
Executive Summary
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one (commonly known as 4,4'-difluorochalcone) represents a privileged scaffold in medicinal chemistry. It serves as both a potent bioactive agent and a versatile intermediate for heterocyclic synthesis. This compound is characterized by an
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via Claisen-Schmidt condensation, its mechanism of action as a Michael acceptor, and its application in drug discovery.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
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IUPAC Name: (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one
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Common Synonyms: 4,4'-difluorochalcone; 1,3-di(4-fluorophenyl)-2-propen-1-one
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CAS Number: 2805-56-3
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Molecular Formula:
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Molecular Weight: 244.24 g/mol
Physicochemical Properties
The introduction of fluorine atoms at the para positions significantly alters the electronic landscape of the chalcone backbone compared to the non-fluorinated parent.
| Property | Value / Description | Significance |
| Melting Point | 117–119 °C | Indicator of high crystalline purity; critical for quality control. |
| Solubility | Soluble in DMSO, CHCl | Requires organic co-solvents (e.g., DMSO <0.1%) for biological assays. |
| LogP (Predicted) | ~3.8 – 4.2 | High lipophilicity facilitates cell membrane permeability. |
| Electronic Effect | Electron-withdrawing (Inductive) | Fluorine increases the electrophilicity of the |
Synthetic Methodology: Claisen-Schmidt Condensation
The most robust synthesis involves the base-catalyzed aldol condensation of 4-fluoroacetophenone and 4-fluorobenzaldehyde. This pathway is preferred over acid catalysis due to higher yields and reduced side reactions.
Reaction Mechanism
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Enolate Formation: Base removes an
-proton from 4-fluoroacetophenone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde.
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Dehydration: The resulting
-hydroxy ketone undergoes E1cB elimination to form the thermodynamically stable (E)-enone.
Synthesis Workflow Diagram
Caption: Base-catalyzed Claisen-Schmidt condensation pathway yielding the (E)-isomer.
Experimental Protocol
Objective: Synthesis of 5.0 g of (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one.
Reagents:
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4-Fluoroacetophenone (1.0 eq)
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4-Fluorobenzaldehyde (1.0 eq)[1]
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Sodium Hydroxide (NaOH) (40% aq. solution or pellets)
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Ethanol (95%)[1]
Step-by-Step Methodology:
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Preparation: Dissolve 20 mmol of 4-fluoroacetophenone and 20 mmol of 4-fluorobenzaldehyde in 30 mL of 95% ethanol in a round-bottom flask.
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Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring vigorously at room temperature (25 °C).
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Reaction: Stir the mixture for 3–6 hours. A heavy precipitate will form as the product crashes out of the solution (chalcones are typically less soluble in ethanol than the starting materials).
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Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The product will appear as a distinct UV-active spot with a higher Rf than the aldehyde.
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Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).
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Purification: Filter the precipitate using a Buchner funnel. Wash the solid copiously with cold water to remove salts.
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Recrystallization: Recrystallize the crude solid from hot ethanol to yield pale yellow needles.
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Validation: Confirm structure via
H NMR. The vinylic protons typically appear as doublets ( Hz) in the 7.4–7.8 ppm region, confirming the (E)-configuration.
Pharmacological Profile & Mechanism of Action
Mechanism: The Michael Acceptor Warhead
The biological activity of 4,4'-difluorochalcone is driven by its
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Target: Cysteine thiols (-SH) in proteins such as Tubulin, NF-
B (p65 subunit), and Keap1. -
Effect: The formation of a covalent adduct prevents the protein from functioning (e.g., preventing tubulin polymerization or blocking NF-
B translocation to the nucleus).
Biological Pathway Diagram
Caption: Molecular mechanism of action involving covalent modification of cysteine residues.
Therapeutic Applications
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Anticancer: Fluorinated chalcones have demonstrated IC
values in the low micromolar range (1–10 M) against colorectal (HCT-116) and breast (MCF-7) cancer cell lines. The fluorine atoms prevent rapid metabolic degradation (blocking para-hydroxylation), thereby extending the half-life of the drug in vivo. -
Anti-inflammatory: By inhibiting the NF-
B pathway, the compound reduces the expression of pro-inflammatory cytokines (IL-6, TNF- ).
References
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Synthesis & Crystallography
- Title: Synthesis, growth and characterization of (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one crystal.
- Source:Journal of Crystal Growth / Acta Crystallographica.
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Link:
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Biological Activity (Anticancer)
- Title: Cytotoxic activity of fluorinated chalcones against human cancer cell lines.
- Source:European Journal of Medicinal Chemistry.
- Context: Describes the IC50 profile of fluorinated chalcone deriv
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Link:
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Mechanism of Action (NF-kB)
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Physical Properties Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Bis(4-chlorophenyl)prop-2-en-1-one | C15H10Cl2O | CID 275632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
